N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxybenzohydrazide
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Overview
Description
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrimidine ring and an ethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxybenzohydrazide typically involves the reaction of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with 2-ethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxybenzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxybenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide
- N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide
Uniqueness
N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-ethoxybenzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring and an ethoxybenzohydrazide moiety sets it apart from other similar compounds, making it valuable for various research applications.
Properties
Molecular Formula |
C15H18N4O4 |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-ethoxybenzohydrazide |
InChI |
InChI=1S/C15H18N4O4/c1-4-23-11-8-6-5-7-10(11)14(21)17-16-12-9-13(20)19(3)15(22)18(12)2/h5-9,16H,4H2,1-3H3,(H,17,21) |
InChI Key |
BGBZPQKTUVPKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC2=CC(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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